(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester
Overview
Description
(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C21H26N2O3 . It is a derivative of carbamic acid and contains a phenyl group, a dimethylcarbamoyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Phenyl Ethylamine Synthesis: : The starting material, phenyl ethylamine, is synthesized through the reduction of phenyl acetonitrile.
Carbamic Acid Formation: : Phenyl ethylamine is then reacted with dimethylcarbamoyl chloride to form the corresponding carbamic acid derivative.
Esterification: : The carbamic acid derivative undergoes esterification with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenyl carboxylic acids.
Reduction: : The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form amines.
Substitution: : The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like hydroxide ions (OH-) and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenyl carboxylic acids.
Reduction: : Dimethylcarbamoyl amines.
Substitution: : Various substituted carbamic acids and esters.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.
Comparison with Similar Compounds
(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:
(1-Benzylocarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester
(2-(4-Amino-phenyl)-ethyl)-carbamic acid tert-butyl ester
(S,S)-(1-Dimethylcarbamoyl-2-methyl-butyl)-carbamic acid tert-butyl ester
This compound .
Properties
IUPAC Name |
tert-butyl N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13(14(19)18(4)5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYYJRSKGKZXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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